An In-depth Technical Guide to DL-beta-O-Methylnorepinephrine Hydrochloride (CAS 3770-01-2)
An In-depth Technical Guide to DL-beta-O-Methylnorepinephrine Hydrochloride (CAS 3770-01-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-beta-O-Methylnorepinephrine hydrochloride, also known as normetanephrine hydrochloride, is a methylated metabolite of the critical neurotransmitter and hormone norepinephrine. While its parent compound, norepinephrine, has been extensively studied for its profound physiological effects mediated through adrenergic receptors, DL-beta-O-Methylnorepinephrine has historically been viewed primarily as a biologically less active metabolite. However, its significance as a biomarker for certain diseases, particularly neuroendocrine tumors, and its potential for nuanced interactions within the adrenergic system, warrant a more detailed examination. This guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacology of DL-beta-O-Methylnorepinephrine hydrochloride. It delves into the established roles of its parent compound and related metabolites to infer its likely biological activities and provides detailed, state-of-the-art protocols for its synthesis, purification, and in-depth pharmacological characterization.
Introduction: The Adrenergic Landscape
The adrenergic system, a cornerstone of the sympathetic nervous system, orchestrates the body's "fight or flight" response. This intricate network is primarily modulated by the catecholamines norepinephrine and epinephrine, which exert their effects by binding to a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors). These receptors are broadly classified into two main types, alpha (α) and beta (β), each with further subtypes (α₁, α₂, β₁, β₂, β₃) that exhibit distinct tissue distributions and downstream signaling pathways. The activation of these receptors triggers a cascade of physiological responses, including vasoconstriction, vasodilation, increased heart rate and contractility, bronchodilation, and metabolic changes.
DL-beta-O-Methylnorepinephrine hydrochloride is the hydrochloride salt of the O-methylated form of norepinephrine. The methylation of catecholamines is a primary metabolic pathway, catalyzed by the enzyme catechol-O-methyltransferase (COMT). This process has traditionally been considered a deactivation step, significantly reducing the affinity of the catecholamine for adrenergic receptors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of DL-beta-O-Methylnorepinephrine hydrochloride is fundamental for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 3770-01-2 | |
| Molecular Formula | C₉H₁₃NO₃·HCl | |
| Molecular Weight | 219.67 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Freely soluble in water | |
| Synonyms | Normetanephrine hydrochloride, 4-(2-Amino-1-methoxyethyl)benzene-1,2-diol hydrochloride |
Synthesis and Characterization
While specific, detailed synthesis protocols for DL-beta-O-Methylnorepinephrine hydrochloride are not extensively published in peer-reviewed literature, a rational synthesis can be devised based on established methods for the preparation of norepinephrine and related compounds. A plausible synthetic route would involve the catalytic hydrogenation of a suitable ketone precursor.
Exemplary Synthesis Protocol: Catalytic Hydrogenation
This protocol is based on the well-established synthesis of norepinephrine from 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.
Step 1: Preparation of Racemic Norepinephrine Base
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Charge a high-pressure autoclave with 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (100 g), 10% Palladium on Carbon (10 g), methanol (700 ml), and water (300 ml).
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Stir the reaction mixture at 40-45°C under a hydrogen atmosphere.
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After the reaction is complete (monitored by a suitable chromatographic technique such as TLC or HPLC), filter the mixture to remove the palladium on carbon catalyst.
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Collect the filtrate and distill off the methanol under reduced pressure.
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Adjust the pH of the remaining aqueous solution with liquor ammonia to precipitate the racemic norepinephrine base.
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Isolate the solid by filtration, wash with water followed by methanol, and dry under vacuum at 40-45°C.
Step 2: O-Methylation (Conceptual)
The subsequent O-methylation of the catechol moiety would be the critical step to yield DL-beta-O-Methylnorepinephrine. This would likely involve a selective methylation of one of the phenolic hydroxyl groups, which can be a challenging synthetic step requiring careful optimization of protecting groups and reaction conditions to achieve the desired regioselectivity.
Analytical Characterization
The identity and purity of synthesized DL-beta-O-Methylnorepinephrine hydrochloride should be confirmed using a battery of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Pharmacological Profile
Direct pharmacological studies on DL-beta-O-Methylnorepinephrine hydrochloride are sparse. However, its biological activity can be inferred from studies on O-methylated derivatives of catecholamines.
Mechanism of Action
DL-beta-O-Methylnorepinephrine hydrochloride is expected to interact with the adrenergic system. However, a key study has shown that methylation of the hydroxyl groups of norepinephrine or epinephrine in either the 3- or 4-position markedly reduces or abolishes both alpha- and beta-adrenergic activity in various tissues from rats, guinea pigs, and cats. This suggests that DL-beta-O-Methylnorepinephrine is likely a very weak agonist or potentially an antagonist at adrenergic receptors compared to norepinephrine.
The primary mechanism of action of norepinephrine involves binding to and activating adrenergic receptors, leading to a cascade of intracellular signaling events.
Figure 1: Generalized Adrenergic Receptor Signaling Pathway.
In Vitro Characterization
To definitively characterize the pharmacological profile of DL-beta-O-Methylnorepinephrine hydrochloride, a series of in vitro assays are necessary.
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Exemplary Protocol: Competition Binding Assay for Adrenergic Receptors
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Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the adrenergic receptor subtype of interest (e.g., HEK293 cells expressing human β₂-adrenergic receptors).
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Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
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Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-receptors), and varying concentrations of DL-beta-O-Methylnorepinephrine hydrochloride.
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Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
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Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
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Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional assays measure the cellular response to receptor activation, providing information on the efficacy and potency of a compound. For adrenergic receptors coupled to Gs or Gi, measuring changes in intracellular cyclic AMP (cAMP) levels is a common readout.
Exemplary Protocol: cAMP Accumulation Assay
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Cell Culture: Plate cells expressing the adrenergic receptor of interest in a 96-well plate and grow to confluence.
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Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
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Compound Addition: Add varying concentrations of DL-beta-O-Methylnorepinephrine hydrochloride to the cells.
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Stimulation: Incubate for a defined period to allow for cAMP production.
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Cell Lysis: Lyse the cells to release the intracellular cAMP.
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cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
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Data Analysis: Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC₅₀ (effective concentration for 50% of the maximal response) and Emax (maximal effect).
Figure 2: Workflow for a cAMP Functional Assay.
In Vivo Studies
In vivo studies are essential to understand the physiological effects of a compound in a whole organism.
Exemplary Protocol: Cardiovascular Effects in a Rodent Model
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Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
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Surgical Preparation: Anesthetize the animals and implant catheters for drug administration (e.g., jugular vein) and blood pressure monitoring (e.g., carotid artery).
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Baseline Measurements: Record baseline cardiovascular parameters, including heart rate and blood pressure.
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Drug Administration: Administer increasing doses of DL-beta-O-Methylnorepinephrine hydrochloride intravenously.
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Data Acquisition: Continuously monitor and record heart rate and blood pressure throughout the experiment.
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Data Analysis: Analyze the changes in cardiovascular parameters in response to the compound and compare them to a vehicle control.
Metabolism and Pharmacokinetics
The metabolism of endogenous norepinephrine to normetanephrine (the free base of the topic compound) is well-established and occurs via the COMT enzyme. Exogenously administered DL-beta-O-Methylnorepinephrine hydrochloride would likely undergo further metabolism, potentially through sulfation or glucuronidation, before being excreted in the urine. A study on O- and/or N-methylated norepinephrine derivatives in rats showed that they are quickly absorbed and have short half-lives in plasma, liver, and brain.
Safety and Toxicology
Conclusion and Future Directions
DL-beta-O-Methylnorepinephrine hydrochloride represents an intriguing molecule at the periphery of adrenergic pharmacology. While its direct pharmacological activity appears to be significantly attenuated compared to its parent compound, norepinephrine, its role as a key metabolite and biomarker necessitates a deeper understanding of its properties. The current body of literature lacks specific, in-depth studies on this compound. Future research should focus on:
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Definitive Synthesis and Characterization: The development and publication of a robust and well-characterized synthetic route.
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Comprehensive Pharmacological Profiling: Systematic in vitro and in vivo studies to determine its receptor binding affinities, functional activities, and physiological effects.
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Metabolic and Pharmacokinetic Studies: A thorough investigation of its absorption, distribution, metabolism, and excretion profile.
Such studies will not only fill a knowledge gap but also potentially uncover novel, subtle roles for this O-methylated catecholamine in health and disease.
References
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Vogel, W. H., & Trendelenburg, U. (1977). Alpha-and- beta-activity of O-methylated derivatives of norepinephrine and epinephrine. Experientia, 33(2), 260–261. [Link]
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Wikipedia. (2024). Adrenergic receptor. [Link]
- Evans, B. D., & Vogel, W. H. (1977). Penetration of Some O-and/or N-methylated Norepinephrine Derivatives Through the Rat Blood Brain Barrier.
